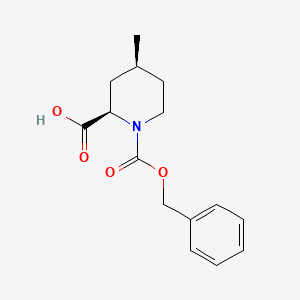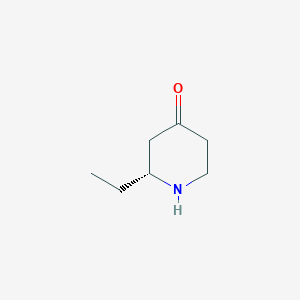
(S)-2-Ethylpiperidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Ethylpiperidin-4-one is a chiral piperidine derivative with a molecular formula of C7H13NO. This compound is of significant interest in organic chemistry due to its potential applications in the synthesis of various pharmaceuticals and fine chemicals. The presence of the chiral center at the 2-position makes it an important building block for the synthesis of enantiomerically pure compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Ethylpiperidin-4-one can be achieved through several methods. One common approach involves the asymmetric hydrogenation of 2-ethyl-4-piperidone using chiral catalysts. This method provides high enantioselectivity and yields. Another method involves the resolution of racemic 2-ethyl-4-piperidone using chiral acids or bases to separate the enantiomers.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale asymmetric hydrogenation processes. These processes utilize chiral catalysts such as rhodium or ruthenium complexes to achieve high yields and enantioselectivity. The reaction conditions typically include hydrogen gas at elevated pressures and temperatures, along with the appropriate solvent and catalyst.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Ethylpiperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding lactam or N-oxide derivatives.
Reduction: Reduction of this compound can yield the corresponding piperidine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions at the nitrogen atom or the carbon atoms adjacent to the nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: N-oxide derivatives or lactams.
Reduction: Piperidine derivatives.
Substitution: N-substituted piperidines or C-substituted piperidines.
Aplicaciones Científicas De Investigación
(S)-2-Ethylpiperidin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Industry: The compound is used in the production of fine chemicals and as a precursor for agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (S)-2-Ethylpiperidin-4-one depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that interact with various molecular targets such as enzymes, receptors, or ion channels. The pathways involved often include binding to the active site of enzymes or receptors, leading to inhibition or activation of their biological functions.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-piperidin-4-one: Similar structure but with a methyl group instead of an ethyl group.
2-Propyl-piperidin-4-one: Similar structure but with a propyl group instead of an ethyl group.
2-Phenyl-piperidin-4-one: Similar structure but with a phenyl group instead of an ethyl group.
Uniqueness
(S)-2-Ethylpiperidin-4-one is unique due to its specific chiral center and the presence of the ethyl group, which can influence its reactivity and interactions in chemical and biological systems. This uniqueness makes it a valuable compound for the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals.
Propiedades
IUPAC Name |
(2S)-2-ethylpiperidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-2-6-5-7(9)3-4-8-6/h6,8H,2-5H2,1H3/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXEIRMLCUYRJCT-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(=O)CCN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CC(=O)CCN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Oxabicyclo[3.1.0]hexan-3-amine](/img/structure/B8189076.png)



![5-exo-Hydroxy-3-aza-bicyclo[4.1.0]heptane-3-carboxylic acid tert-butyl ester](/img/structure/B8189100.png)


![3-phenylmethoxycarbonyl-3,7-diazabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B8189120.png)





